molecular formula C17H20ClN5 B5300468 4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride

Cat. No.: B5300468
M. Wt: 329.8 g/mol
InChI Key: DLCFOVFCLKPIPM-UHFFFAOYSA-N
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Description

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine derivatives with quinazoline intermediates under specific conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the molecule into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCFOVFCLKPIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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